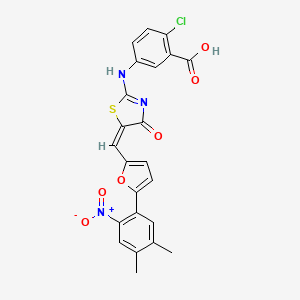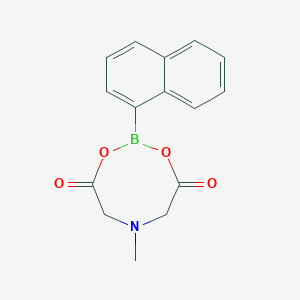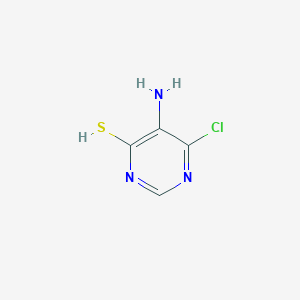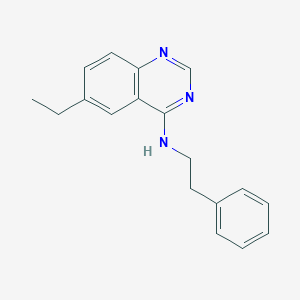
N-(3,4-dimethoxybenzyl)quinazolin-4-amine
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Agent : This compound has been identified as a novel inhibitor of Mycobacterium tuberculosis (Mtb), exhibiting high potency. Key structural features for Mtb inhibition include the benzyloxy aniline and the dimethoxy quinoline ring (Asquith et al., 2019). Another study further emphasizes its low toxicity and potential for improvement as an antitubercular agent (Asquith et al., 2019).
Antimalarial Drug Lead : Quinazolines like N-(3,4-dimethoxybenzyl)quinazolin-4-amine have been evaluated for antimalarial activity. A specific derivative, SSJ-717, shows promise as an antimalarial drug lead (Mizukawa et al., 2021).
Cancer Treatment : This compound has been studied in the context of cancer treatment, particularly for its inhibitory activity against various cancer cell lines. One study highlights a derivative’s potent inhibitory activity, suggesting its potential as an anticancer agent (Qiao et al., 2015).
Alzheimer's Disease Treatment : In the context of Alzheimer's disease, quinazoline derivatives have been synthesized and evaluated as multi-targeting agents. These compounds demonstrate the ability to inhibit both acetyl and butyrylcholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties (Mohamed & Rao, 2017).
Anti-inflammatory Activity : Fluorine-substituted quinazolin-2-amine derivatives have been synthesized, showing potential for inhibitory effects on inflammation (Sun et al., 2019).
Antiviral Activity : Certain quinazolin-4-ylamino methylphosphonate derivatives, synthesized via microwave irradiation, have displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-21-15-8-7-12(9-16(15)22-2)10-18-17-13-5-3-4-6-14(13)19-11-20-17/h3-9,11H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMICFBZXHAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



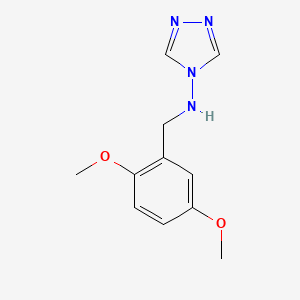
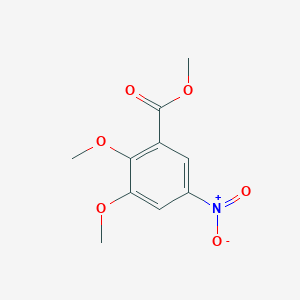
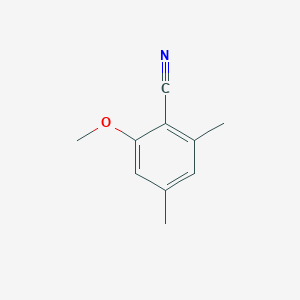
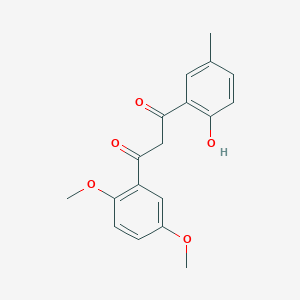

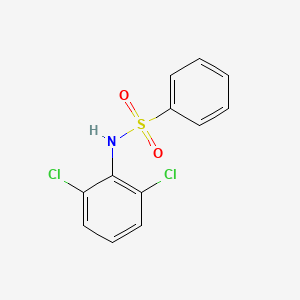
![3-[(2-Formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B7882892.png)

